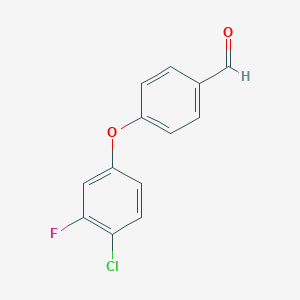

4-(4-Chloro-3-fluorophenoxy)benzaldehyde

Description

Properties

Molecular Formula |

C13H8ClFO2 |

|---|---|

Molecular Weight |

250.65 g/mol |

IUPAC Name |

4-(4-chloro-3-fluorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8ClFO2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H |

InChI Key |

LWBBSNOEIZAZGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations and Electronic Effects

The table below compares key structural and functional attributes of 4-(4-Chloro-3-fluorophenoxy)benzaldehyde with analogous compounds:

2.2. Pharmacological and Metabolic Insights

- Anticonvulsant Activity: The semicarbazone derivative of 4-[4-fluorophenoxy]benzaldehyde exhibits potent anticonvulsant properties, with N’-(4-chlorophenyl)-N4-(2-nitrobenzaldehyde) semicarbazone identified as a lead compound . The chloro and fluoro substituents in this compound may further modulate receptor binding compared to mono-halogenated analogs.

- Metabolism: Studies on 4-[4-fluorophenoxy]benzaldehyde semicarbazone in rats revealed extensive metabolism, with a carboxylic acid derivative as the major metabolite. The dual Cl/F substituents in the target compound could slow oxidative metabolism, prolonging half-life .

2.4. Physicochemical Properties

- Lipophilicity: The Cl/F substituents in this compound confer higher logP values compared to hydroxylated (e.g., 4-Fluoro-3-hydroxybenzaldehyde) or ethoxy-substituted analogs, favoring blood-brain barrier penetration .

- Solubility: Polar groups like hydroxyl (in 4-Fluoro-3-hydroxybenzaldehyde) improve aqueous solubility, whereas benzyloxy or phenoxy groups enhance organic phase compatibility .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 3-bromo-4-fluoro-benzaldehyde acetal reacts with a phenolate anion under copper(I) oxide catalysis at 130–170°C. The acetal group protects the aldehyde during the reaction, which proceeds via a radical intermediate. Key steps include:

-

Oxidative addition : Copper inserts into the C–Br bond of the brominated benzaldehyde.

-

Transmetalation : The phenolate transfers to the copper center.

-

Reductive elimination : The diaryl ether forms, regenerating the copper catalyst.

The reaction typically uses toluene as a solvent and requires dehydrating agents like molecular sieves to suppress hydrolysis.

Optimization and Yield Enhancements

-

Catalyst loading : Reducing copper(I) oxide from 10 mol% to 5 mol% decreases costs without compromising yield.

-

Solvent effects : Polar aprotic solvents like DMA improve phenolate solubility but increase side reactions.

-

Temperature control : Maintaining 150°C minimizes dimerization byproducts.

Yields for this method range from 70% to 81% after acetal hydrolysis.

Nucleophilic Aromatic Substitution in Polar Solvents

An alternative route employs nucleophilic substitution between 4-chloro-3-fluorophenol and activated benzaldehyde derivatives. This method avoids transition metals, making it preferable for large-scale production.

Base-Mediated Coupling in DMSO

A protocol from demonstrates the reaction of 4-chlorophenol with 4-fluorobenzaldehyde in DMSO using potassium tert-butoxide (KOtBu) at 160°C. The mechanism proceeds via a Meisenheimer complex, with the phenol acting as a nucleophile attacking the electron-deficient aromatic ring.

Key steps :

-

Deprotonation : KOtBu generates the phenolate ion.

-

Activation : Electron-withdrawing groups (e.g., –CHO) activate the benzaldehyde ring for substitution.

-

Elimination : The chloride leaving group departs, forming the ether bond.

Solvent and Base Selection

-

DMSO advantages : Enhances phenolate nucleophilicity and stabilizes transition states.

-

Alternative bases : Cs2CO3 in DMF offers comparable yields but requires higher temperatures (180°C).

Acetal-Protected Intermediate Strategies

Protecting the aldehyde group as an acetal during etherification prevents unwanted side reactions, such as aldol condensation.

Synthesis of 4-Fluoro-3-phenoxy-benzaldehyde Acetal

As detailed in, 3-bromo-4-fluoro-benzaldehyde is first converted to its ethylene acetal using ethylene glycol and p-toluenesulfonic acid. The acetal then undergoes copper-catalyzed coupling with phenolate, followed by acidic hydrolysis (HCl/ethanol) to regenerate the aldehyde.

Conditions :

-

Acetal formation : 90°C, 12 h, 85% yield.

-

Coupling : 150°C, CuI catalyst, 78% yield.

-

Hydrolysis : 1 M HCl, 2 h, quantitative conversion.

Comparative Analysis of Methods

Advantages and Limitations :

-

Ullmann coupling : High regioselectivity but requires toxic copper catalysts.

-

Nucleophilic substitution : Metal-free but limited to activated aryl halides.

-

Acetal method : Protects aldehyde group but adds synthetic steps.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Chloro-3-fluorophenoxy)benzaldehyde?

The synthesis typically involves multi-step reactions, such as:

- Suzuki-Miyaura Coupling : Reacting 4-chloro-3-fluorophenylboronic acid with 4-bromobenzaldehyde under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C .

- Ullmann-Type Coupling : Using a copper catalyst to couple 4-chloro-3-fluorophenol with 4-iodobenzaldehyde in the presence of a base (e.g., K₂CO₃) .

- Purification : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.1 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect side products .

- Melting Point Analysis : Compare observed mp (46–49°C) with literature values .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing chloro and fluoro groups on the phenoxy ring activate the aryl halide toward nucleophilic aromatic substitution (e.g., in Ullmann coupling) by polarizing the C–X bond .

- Steric hindrance from the 3-fluoro substituent may reduce reaction rates in Suzuki coupling; optimizing ligand choice (e.g., bulky phosphines) can mitigate this .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : If anti-inflammatory activity varies across studies:

- Dose-Response Analysis : Test the compound at 1–100 µM concentrations in LPS-induced RAW264.7 macrophages to establish EC₅₀ .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidized aldehydes) that may alter activity .

- Structural Analog Comparison : Compare with 4-(trifluoromethyl)benzaldehyde derivatives to isolate substituent-specific effects .

Q. How can computational methods predict regioselectivity in derivatization reactions?

- DFT Modeling :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon vs. aromatic positions) .

- Simulate transition states for Wittig reactions to predict preference for α,β-unsaturated aldehyde formation .

- Validate with experimental data (e.g., NMR monitoring of reaction intermediates) .

Q. What advanced techniques optimize catalytic systems for large-scale synthesis?

- Flow Chemistry : Use continuous-flow reactors with immobilized Pd/C catalysts to enhance yield (>80%) and reduce metal leaching .

- Microwave Assistance : Apply microwave irradiation (100–150°C, 20–30 min) to accelerate Ullmann coupling .

- DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

Methodological Notes

- Contradiction Management : Cross-validate synthesis protocols using orthogonal techniques (e.g., GC-MS for volatile intermediates, MALDI-TOF for polymers) .

- Data Reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvent purity, inert atmosphere) to address variability in yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.